N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group, a chlorophenyl group, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with chloroacetyl chloride to form N-(2-chloro-5-nitrophenyl)-2-chloroacetamide.
Thioether Formation: Finally, the N-(2-chloro-5-nitrophenyl)-2-chloroacetamide is reacted with 4-chlorothiophenol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, alkoxides under basic or neutral conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: N-(2-chloro-5-aminophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfinyl]acetamide or N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfanyl groups can participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(2-chloro-5-nitrophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- N-(2-chloro-5-nitrophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the sulfanyl group provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C14H10Cl2N2O3S |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19) |
InChI Key |
ACKKLPQQGVJTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.